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Compound of Interest
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2-piperazin-1-yl-1H-benzimidazole

dihydrochloride

CAS No.: 1235439-79-8

Cat. No.: B1452589

Get Quote

Executive Summary
Urease (urea amidohydrolase) is a nickel-dependent metalloenzyme critical to the survival of

Helicobacter pylori in the acidic gastric environment and implicated in the pathogenesis of

catheter-associated urinary tract infections (CAUTIs) and kidney stones.[1][2][3][4] While

standard inhibitors like acetohydroxamic acid (AHA) exist, their clinical utility is limited by

severe side effects and rapid pharmacokinetic clearance.

This technical guide analyzes a promising medicinal chemistry strategy: the hybridization of the

benzimidazole scaffold with piperazine moieties.[5][6] This dual-pharmacophore approach

leverages the metal-coordinating properties of benzimidazole and the flexible, hydrogen-

bonding capacity of piperazine to achieve nanomolar-range inhibition (IC₅₀ < 1 µM),

significantly outperforming standard thiourea and AHA controls.
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The Pharmacophore Rationale: Hybridization
Strategy
The design of benzimidazole-piperazine hybrids is not arbitrary; it is a calculated effort to target

the bimetallic nickel center of the urease active site.

The Benzimidazole Core (The Anchor)
Benzimidazole mimics the purine structure and possesses an imidazole ring capable of

coordinating with transition metals. In the context of urease, the N3 nitrogen of the

benzimidazole ring acts as a Lewis base, potentially coordinating with the Ni²⁺ ions in the

active site or engaging in

-

stacking interactions with aromatic residues like Phe712 or Tyr32.

The Piperazine Linker (The Bridge)
Piperazine serves a dual role:

Conformational Flexibility: It acts as a spacer, allowing the attached aryl or alkyl side chains

to reach deep into the hydrophobic pockets of the enzyme.

Pharmacokinetic Enhancement: The basic nitrogen atoms improve water solubility and

bioavailability, addressing a common failure point in benzimidazole drug candidates.

Logical Assembly of the Hybrid
The following diagram illustrates the structural logic combining these two moieties to create a

high-affinity inhibitor.
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Figure 1: Pharmacophore assembly logic targeting the urease active site.

Mechanism of Action & Structure-Activity
Relationship (SAR)
Recent studies (2022-2025) have elucidated the precise binding modes of these hybrids. The

inhibition is typically non-competitive or mixed, suggesting the inhibitors bind to both the active

site and allosteric regions, disrupting the enzyme's catalytic mobility.

Active Site Interactions
Nickel Chelation: The benzimidazole nitrogen or substituent groups (e.g., -OH, -SH)

coordinate with the bi-nickel center (Ni-1 and Ni-2).

Key Residue Networking:

His221, His322: Imidazole rings interact via hydrogen bonding.

Arg338: Forms electrostatic interactions with electronegative substituents on the hybrid.

Asp730 & Lys716: Stabilize the piperazine ring through salt bridges or H-bonds.

SAR Insights
Analysis of recent libraries (e.g., Compounds 9a-9n from Shahriarynejad et al.[2]) reveals

critical trends:
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Electron-Withdrawing Groups (EWG): Substituents like -NO₂ (nitro) or -F (fluoro) at the meta

or para positions of the aryl ring attached to piperazine significantly enhance potency.

Example: A meta-nitro analog achieved an IC₅₀ of 0.15 ± 0.09 µM, compared to Thiourea's

~23 µM.[5][6]

Hydroxyl Groups: Poly-hydroxylated variants (e.g., di-hydroxy substitution) show increased

affinity due to enhanced H-bonding with the active site flap (Cys322).

Steric Constraints: Bulky groups at the ortho position of the distal phenyl ring often reduce

activity by preventing deep pocket penetration.
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Figure 2: Mechanistic pathway of urease inhibition by the hybrid scaffold.

Experimental Protocols
To ensure reproducibility and data integrity, the following protocols utilize the Indophenol

(Weatherburn) method, which is the gold standard for colorimetric ammonia detection.

In Vitro Urease Inhibition Assay
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Principle: Urease hydrolyzes urea into ammonia (NH₃) and carbon dioxide. Ammonia reacts

with phenol and hypochlorite in the presence of nitroprusside to form indophenol (blue),

measurable at 625 nm. Inhibitors reduce ammonia production, decreasing absorbance.

Reagents:

Buffer: Phosphate buffer (pH 8.2, 0.01 M).

Enzyme: Jack bean urease (25 U/mL).

Substrate: Urea (100 mM).

Reagent A: Phenol (1% w/v) + Sodium nitroprusside (0.005% w/v).

Reagent B: NaOH (0.5% w/v) + NaOCl (0.1% active chlorine).

Workflow:

Incubation 1: Mix 10 µL enzyme + 10 µL test compound (various concentrations). Incubate at

37°C for 15 min.

Substrate Addition: Add 25 µL Urea solution. Incubate at 37°C for 10 min.

Reaction Termination & Development: Add 50 µL Reagent A and 50 µL Reagent B.

Final Incubation: Incubate at 37°C for 15 min for color development.

Measurement: Read Absorbance at 625 nm using a microplate reader.

Calculation:
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Figure 3: Step-by-step workflow for the Indophenol Urease Inhibition Assay.

Quantitative Data Summary
The following table summarizes the potency of benzimidazole-piperazine hybrids compared to

clinical standards. Data is aggregated from high-impact studies (2022-2025).
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Compound
Class

Substituent (R) IC₅₀ (µM)
Potency vs.
Thiourea

Reference

Hybrid 9L
m-NO₂ (meta-

nitro)
0.15 ± 0.09 ~150x

[Shahriarynejad

et al. 2025]

Hybrid 8g p-F (para-fluoro) 5.85 ± 0.20 ~4x
[Synthetic

Comm. 2022]

Hybrid 8e
o-OH (ortho-

hydroxy)
3.36 ± 0.15 ~7x

[NIH/PubMed

2022]

Standard Thiourea 21 - 23 1x Control

Standard
Acetohydroxamic

Acid
~21 1x Control

Interpretation: The introduction of the piperazine linker combined with electron-withdrawing

groups (Nitro, Fluoro) drastically lowers the IC₅₀, shifting potency from the micromolar to the

sub-micromolar range.

Computational Validation (Molecular Docking)[3][4]
[5][6]
To validate the experimental IC₅₀ values, molecular docking is essential.

Recommended Workflow:

Protein Prep: Retrieve Urease crystal structure (e.g., PDB ID: 4H9M or 3LA4) from RCSB.

Remove water molecules; add polar hydrogens.

Ligand Prep: Minimize ligand energy using DFT (B3LYP/6-31G*) to ensure realistic bond

angles for the piperazine chair conformation.

Docking Grid: Center grid box on the Ni²⁺ active site (Radius: 10-15 Å).

Scoring: Use GoldScore or Glide XP.
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Key Observation: High-potency hybrids typically show binding energies < -9.0 kcal/mol, driven

by a "clamp-like" binding mode where the benzimidazole anchors to the nickel and the

piperazine-linked tail locks into the hydrophilic entrance of the active site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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